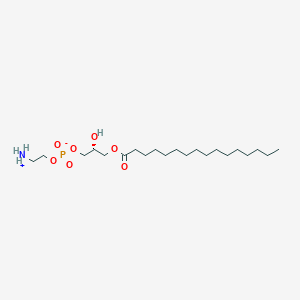

1-Palmitoyl-2-hydroxy-sn-glycero-3-PE

Description

1-Palmitoyl-sn-glycero-3-phosphoethanolamine has been reported in Drosophila melanogaster, Lysiphlebia japonica, and other organisms with data available.

Properties

CAS No. |

53862-35-4 |

|---|---|

Molecular Formula |

C21H44NO7P |

Molecular Weight |

453.5 g/mol |

IUPAC Name |

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] hexadecanoate |

InChI |

InChI=1S/C21H44NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(24)27-18-20(23)19-29-30(25,26)28-17-16-22/h20,23H,2-19,22H2,1H3,(H,25,26)/t20-/m1/s1 |

InChI Key |

YVYMBNSKXOXSKW-HXUWFJFHSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])O |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (LPE 16:0): Biological Roles, Signaling Pathways, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (LPE 16:0) is a naturally occurring lysophospholipid that has emerged as a critical bioactive lipid mediator. Beyond its structural role in cellular membranes, LPE 16:0 is intricately involved in a variety of cellular processes, including cell signaling, proliferation, migration, and immunomodulation. This technical guide provides a comprehensive overview of the biological significance of LPE 16:0, with a focus on its signaling pathways, quantitative distribution, and the experimental protocols essential for its study. This document is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and target the functional roles of LPE 16:0 in health and disease.

Introduction

Lysophospholipids (LPLs) are a class of signaling molecules derived from the partial hydrolysis of phospholipids. 1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine, also known as 16:0 Lyso-PE or LPE 16:0, is a prominent member of the lysophosphatidylethanolamine (LPE) family. It is generated from the enzymatic hydrolysis of phosphatidylethanolamine (PE) by phospholipase A2 (PLA2), which removes the fatty acid at the sn-2 position.[1] While once considered merely as metabolic intermediates, LPEs are now recognized as potent signaling molecules that elicit a wide range of cellular responses through the activation of specific G protein-coupled receptors (GPCRs).[2][3]

This guide will delve into the multifaceted biological roles of LPE 16:0, its metabolic pathways, and its emerging significance in various pathological conditions, including cancer and viral infections. A key focus will be on the detailed elucidation of its signaling cascades and the provision of robust experimental methodologies for its quantification and functional characterization.

Physicochemical Properties and Synonyms

A clear understanding of the physicochemical properties of LPE 16:0 is fundamental for its experimental handling and analysis.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₄₄NO₇P | [4] |

| Molecular Weight | 453.6 g/mol | [4] |

| CAS Number | 53862-35-4 | [4] |

| Appearance | Solid | [4] |

| Solubility | Sparingly soluble in Chloroform, DMF, and DMSO. | [4] |

| Purity | Typically ≥95% (as a mixture of 1-acyl and 2-acyl isomers) | [4] |

Common Synonyms:

-

16:0 LPE[4]

-

16:0 Lyso-PE[4]

-

1-Hexadecanoyl-sn-glycero-3-Phosphoethanolamine[4]

-

1-Palmitoyl-sn-glycero-3-phosphoethanolamine[1]

Biological Roles and Disease Relevance

LPE 16:0 exhibits a diverse range of biological functions, acting as a nutrient, a membrane stabilizer, and an energy source.[2] Its roles extend to more specific and potent signaling activities that influence cellular behavior and pathophysiology.

-

Cell Proliferation and Migration: LPE 16:0 has been shown to stimulate the proliferation of various cell types, including pre-osteoblasts.[5][6] It also promotes cell migration and invasion in cancer cells, highlighting its potential role in metastasis.[3]

-

Intracellular Signaling: A primary mechanism of LPE 16:0 action is through the activation of specific GPCRs, leading to downstream signaling events. Notably, it has been demonstrated to increase intracellular calcium concentrations ([Ca²⁺]i) and activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[3][5][6]

-

Immunomodulation: Recent studies have uncovered the immunomodulatory functions of LPE 16:0. For instance, it has been identified as a protective agent against respiratory syncytial virus (RSV) infection.

-

Neurite Outgrowth: LPE 16:0 has been found to stimulate neurite outgrowth in cultured cortical neurons, suggesting a role in neuronal development and regeneration.[7][8]

-

Disease Relevance: Altered levels of LPE 16:0 have been associated with several pathological conditions. Serum levels of LPE 16:0 are reportedly decreased in mouse models of alcohol-induced liver injury and hepatocellular carcinoma.[4][9] In the context of cancer, its levels are often dysregulated in tumor tissues compared to healthy adjacent tissues.[10][11] For example, depletion of LPE 16:0 has been observed in head and neck squamous cell carcinoma, gastric cancer, and laryngeal cancer tissues.[10][12] Conversely, some studies have reported increased levels in other cancer types, suggesting a context-dependent role.[13]

Signaling Pathways of LPE 16:0

The signaling activity of LPE 16:0 is primarily mediated by its interaction with specific G protein-coupled receptors. The predominant pathway for LPE 16:0 involves the activation of the Gq/11 family of G proteins.

Caption: LPE 16:0 Signaling Pathway.

Upon binding of LPE 16:0 to its cognate GPCR, the Gαq/11 subunit is activated, which in turn stimulates Phospholipase Cβ (PLCβ).[14][15][16] PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[17] IP₃ diffuses to the endoplasmic reticulum (ER) and binds to its receptor (IP₃R), triggering the release of stored calcium ions and leading to an increase in intracellular calcium concentration ([Ca²⁺]i).[5][6] Concurrently, DAG and the elevated [Ca²⁺]i activate Protein Kinase C (PKC) isoforms.[18][19] The activation of PKC can then initiate a cascade of phosphorylation events, including the activation of the MAPK/ERK pathway, which ultimately leads to various cellular responses such as proliferation and migration.[5][6]

Quantitative Data

The concentration of LPE 16:0 can vary significantly across different biological matrices and is often altered in disease states. The following table summarizes some reported concentrations of LPE 16:0.

| Biological Matrix | Condition | Concentration | Reference |

| Human Plasma | Healthy | 0.80 ± 0.14 nmol/mL | [20] |

| Human Serum | Prostate Cancer (Hormone Therapy) | ~140 ng/mL (converted from LPE 20:3) | [21][22] |

| Mouse Brain | Ischemic Stroke (Sham) | ~0.5 mg/g | [23] |

| HuH-7 Cells | Basal | Relative abundance | [24] |

| Multiple Myeloma Cells (OPM-2) | After PE (16:0_22:6) treatment | 65.9 ± 17.0-fold increase | [9] |

| Laryngeal Cancer Tissue | Cancer | Significantly decreased vs. normal | [12] |

| Head and Neck Squamous Cell Carcinoma Tissue | Cancer | Depleted vs. healthy | [10] |

| Colorectal Cancer Tissue | Cancer | Increased vs. adjacent mucosa | [13] |

| Pancreatic Cancer Serum | Non-recurrence | Higher levels vs. recurrence | [25] |

Experimental Protocols

Accurate quantification and functional characterization of LPE 16:0 are crucial for understanding its biological roles. This section provides detailed methodologies for key experiments.

Quantification of LPE 16:0 by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of LPE 16:0 in biological samples.

References

- 1. Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Direct activation of trpl cation channels by G alpha11 subunits. | The EMBO Journal [link.springer.com]

- 3. Autotaxin Regulates Vascular Development via Multiple Lysophosphatidic Acid (LPA) Receptors in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn2.caymanchem.com [cdn2.caymanchem.com]

- 5. Lipidomics Workflow for Analyzing Lipid Profiles Using Multiple Reaction Monitoring (MRM) in Liver Homogenate of Mice with Non-alcoholic Steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. abcam.com [abcam.com]

- 8. Top 10 papers published in the topic of Lysophosphatidylethanolamine in 2021 [scispace.com]

- 9. mdpi.com [mdpi.com]

- 10. oncotarget.com [oncotarget.com]

- 11. mdpi.com [mdpi.com]

- 12. Lipidomics Identified Lyso-Phosphatidylcholine and Phosphatidylethanolamine as Potential Biomarkers for Diagnosis of Laryngeal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. d-nb.info [d-nb.info]

- 14. PHOSPHOLIPASE C - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Phospholipase C Isozymes and Their Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Activation of phospholipase C-beta1 via Galphaq/11 during calcium mobilization by calcitonin gene-related peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mechanism of Activation and Inactivation of Gq/Phospholipase C-β Signaling Nodes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Lysophosphatidylcholine Activates Adipocyte Glucose Uptake and Lowers Blood Glucose Levels in Murine Models of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Specific protein kinase C isoforms as transducers and modulators of insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 21. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 22. researchgate.net [researchgate.net]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. researchgate.net [researchgate.net]

- 25. ar.iiarjournals.org [ar.iiarjournals.org]

The Role of 16:0 Lyso-PE in Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-palmitoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (16:0 Lyso-PE) is a lysophospholipid that has emerged as a significant bioactive lipid mediator in a variety of cellular processes. As a product of the hydrolysis of phosphatidylethanolamine (PE) by phospholipase A2 (PLA2), 16:0 Lyso-PE is not merely a metabolic intermediate but an active signaling molecule. It has been implicated in a range of physiological and pathological conditions, including cancer progression, inflammation, and neuronal development. This technical guide provides an in-depth overview of the function of 16:0 Lyso-PE in key cell signaling pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Signaling Pathways of 16:0 Lyso-PE

16:0 Lyso-PE exerts its effects primarily through the activation of G protein-coupled receptors (GPCRs), leading to the initiation of downstream signaling cascades. The two major pathways identified are the Gq/11-PLC-Ca2+ pathway and the Gi/o-MAPK/ERK pathway. The specific pathway activated can be cell-type dependent.

Gq/11-PLC-Ca2+ Signaling Pathway

In certain cell types, such as pre-osteoblast MC3T3-E1 cells and cultured cortical neurons, 16:0 Lyso-PE has been shown to signal through Gq/11-coupled GPCRs.[1][2][3] Activation of this pathway leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[1] This increase in intracellular calcium concentration can then modulate the activity of various calcium-dependent enzymes and transcription factors, influencing processes like cell proliferation and migration.[1][4]

Gi/o-MAPK/ERK Signaling Pathway

In other cellular contexts, 16:0 Lyso-PE can activate Gi/o-coupled GPCRs.[1][2][3] This activation, often demonstrated through its sensitivity to pertussis toxin, leads to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway.[1][2] The activation of ERK1/2 involves a series of phosphorylation events and results in the phosphorylation of various downstream substrates, including transcription factors that regulate gene expression related to cell proliferation, differentiation, and survival.[1]

Quantitative Data on 16:0 Lyso-PE Signaling

The following tables summarize the quantitative data available for the effects of 16:0 Lyso-PE in various cell signaling assays. It is important to note that specific EC50 and Kd values for 16:0 Lyso-PE are not widely reported in the current literature, indicating a need for further research in this area.

| Parameter | Cell Type | Value | Downstream Effect | Reference(s) |

| Concentration | Pre-osteoblast MC3T3-E1 cells | 10 µM | Activation of MAPK/ERK1/2 | [1] |

| Pre-osteoblast MC3T3-E1 cells | 10 µM | Increase in intracellular Ca2+ | [1] | |

| Cultured cortical neurons | Not specified | Neurite outgrowth | [2][3] | |

| MDA-MB-231 breast cancer cells | Not specified | No significant increase in intracellular Ca2+ | [5] | |

| SK-OV3 ovarian cancer cells | Not specified | No significant increase in intracellular Ca2+ | [5] |

| Parameter | Receptor | Value | Method | Reference(s) |

| Binding Affinity (Kd) | LPA1 | 1.69 ± 0.1 nM | Free-Solution Assay Compensated Interferometric Reader (FSA-CIR) | [3] |

| GPR55 | Not reported for 16:0 Lyso-PE | Not applicable |

Detailed Experimental Protocols

Protocol 1: Analysis of ERK1/2 Phosphorylation by Western Blot

This protocol details the steps to assess the activation of the MAPK/ERK pathway by measuring the phosphorylation of ERK1/2 in response to 16:0 Lyso-PE treatment.

Materials:

-

Cell culture reagents

-

16:0 Lyso-PE (from a reputable supplier)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at a suitable density and allow them to adhere overnight.

-

Serum-starve the cells for a specified period (e.g., 16-24 hours) to reduce basal ERK phosphorylation.

-

Treat the cells with the desired concentration of 16:0 Lyso-PE (e.g., 10 µM) or vehicle control for various time points (e.g., 0, 5, 15, 30, 60 minutes).[1]

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells on ice using lysis buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

Western Blotting:

-

Normalize protein amounts for each sample and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane to remove the phospho-ERK1/2 antibodies.

-

Re-probe the same membrane with an antibody against total ERK1/2 to normalize for protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of phospho-ERK1/2 to total ERK1/2 for each sample.

-

Protocol 2: Measurement of Intracellular Calcium Mobilization

This protocol outlines the use of the fluorescent Ca2+ indicator Fura-2 AM to measure changes in intracellular calcium concentration following stimulation with 16:0 Lyso-PE.

Materials:

-

Cell culture reagents

-

Black, clear-bottom 96-well plates

-

16:0 Lyso-PE

-

Fura-2 AM

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

Fluorescence plate reader with dual-wavelength excitation capabilities

Procedure:

-

Cell Plating:

-

Seed cells into a black, clear-bottom 96-well plate and allow them to grow to near confluence.

-

-

Fura-2 AM Loading:

-

Prepare a Fura-2 AM loading solution in HBS (e.g., 5 µM Fura-2 AM with 0.02% Pluronic F-127).

-

Wash the cells with HBS.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBS to remove extracellular dye.

-

-

Calcium Measurement:

-

Place the plate in a fluorescence plate reader capable of dual-wavelength excitation (e.g., 340 nm and 380 nm) and measuring emission at ~510 nm.

-

Record a stable baseline fluorescence for a few minutes.

-

Add 16:0 Lyso-PE (e.g., 10 µM) or control solution to the wells using the plate reader's injector system.

-

Continue to record the fluorescence for several minutes to capture the calcium transient.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380 nm).

-

The change in this ratio over time reflects the change in intracellular calcium concentration.

-

Conclusion and Future Directions

16:0 Lyso-PE is a multifaceted signaling lipid that plays a crucial role in regulating fundamental cellular processes through GPCR-mediated pathways. Its ability to activate both Gq/11 and Gi/o signaling cascades highlights its importance in a variety of cellular contexts. While significant progress has been made in elucidating its functions, several key areas require further investigation. The definitive identification of the specific GPCRs that bind 16:0 Lyso-PE is a critical next step. Furthermore, a more comprehensive understanding of the concentration-dependent effects of 16:0 Lyso-PE and the factors that dictate the choice between Gq/11 and Gi/o signaling pathways in different cell types will be essential. Continued research in these areas will undoubtedly provide valuable insights into the physiological and pathological roles of 16:0 Lyso-PE and may unveil new therapeutic targets for a range of diseases.

References

The Pivotal Role of Lysophosphatidylethanolamine in Shaping Cell Membrane Architecture and Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

December 8, 2025

Abstract

Lysophosphatidylethanolamine (LPE), a minor but functionally significant lysophospholipid, is emerging as a key regulator of cell membrane structure and a critical signaling molecule. Derived from the hydrolysis of phosphatidylethanolamine, LPE's unique conical shape and bioactive properties enable it to influence a wide array of cellular processes, from membrane dynamics and integrity to intricate signaling cascades that govern cell proliferation and fate. This technical guide provides a comprehensive overview of the multifaceted role of LPE in the cell membrane, detailing its biophysical effects on membrane structure, its involvement in key signaling pathways, and the experimental methodologies used to elucidate its functions. By presenting quantitative data, detailed experimental protocols, and visual representations of molecular interactions, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to explore LPE as a potential therapeutic target and a tool for modulating membrane properties.

Introduction: The Significance of a Minor Lipid

Cell membranes are complex and dynamic structures primarily composed of a phospholipid bilayer, interspersed with proteins, cholesterol, and other lipids. While major phospholipid components like phosphatidylcholine (PC) and phosphatidylethanolamine (PE) have been extensively studied, the roles of their lysophospholipid derivatives are increasingly being recognized as crucial for cellular function. Lysophosphatidylethanolamine (LPE) is a lysophospholipid formed by the partial hydrolysis of PE, a reaction catalyzed by the enzyme phospholipase A2 (PLA2).[1] This process removes one of the fatty acid chains from the PE molecule, resulting in a lipid with a larger polar headgroup relative to its single acyl chain, giving it an inverted cone or conical shape.

This seemingly subtle structural change has profound implications for the biophysical properties of the cell membrane. The conical shape of LPE molecules introduces positive curvature strain, influencing membrane fluidity, permeability, and the propensity for membrane fusion and fission events.[2] Beyond its structural role, LPE acts as a signaling molecule, interacting with specific G-protein coupled receptors (GPCRs) to initiate downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, thereby regulating fundamental cellular processes like proliferation and differentiation.[1]

This guide will delve into the technical details of LPE's function, providing a resource for researchers seeking to understand and manipulate its role in cellular and disease processes.

Biophysical Impact of LPE on Cell Membrane Structure

The incorporation of LPE into the phospholipid bilayer directly alters the physical properties of the membrane. Its conical shape disrupts the cylindrical packing of diacyl phospholipids, leading to changes in membrane curvature, thickness, and fluidity.

Induction of Membrane Curvature

The intrinsic shape of a lipid molecule dictates its packing within a bilayer and its influence on membrane curvature. Cylindrically shaped lipids, like PC, favor the formation of flat bilayers. In contrast, cone-shaped lipids with a single acyl chain, such as LPE, introduce positive curvature, promoting the bending of the membrane away from the LPE-containing leaflet. This property is critical for various cellular processes that require membrane deformation, including endocytosis, exocytosis, and vesicle trafficking.

The effect of lysophospholipids on membrane curvature can be investigated using techniques like Small-Angle X-ray Scattering (SAXS), which provides information on the structure and morphology of lipid vesicles.[3][4] Molecular dynamics simulations also offer a powerful tool to visualize and quantify the curvature induced by the insertion of LPE into a lipid bilayer.[5][6]

Modulation of Membrane Thickness and Fluidity

The insertion of LPE into a membrane can lead to a decrease in bilayer thickness. The single acyl chain of LPE is shorter than the two chains of its parent PE molecule, and its presence can disorder the packing of neighboring lipids, leading to a more loosely packed and consequently thinner membrane.[7][8] This membrane thinning effect has been observed in molecular dynamics simulations of lysophospholipids in lipid bilayers.[7][8]

Membrane fluidity, a measure of the viscosity of the lipid bilayer, is also influenced by LPE. By disrupting the ordered packing of saturated phospholipids, LPE can increase membrane fluidity. This effect is particularly relevant in regulating the function of membrane-embedded proteins, whose activity is often sensitive to the fluidity of their lipid environment.

Influence on Phase Transition Temperature

The main phase transition temperature (Tm) of a lipid bilayer is the temperature at which it transitions from a more ordered gel phase to a more fluid liquid-crystalline phase. The presence of impurities or lipids with different packing properties, such as LPE, can alter the Tm. Generally, the introduction of a lysophospholipid broadens the phase transition and can lower the Tm by disrupting the cooperative melting of the acyl chains.[9][10] Differential Scanning Calorimetry (DSC) is the primary technique used to measure the thermotropic phase behavior of lipid membranes and can quantify the effect of LPE on the Tm.[11][12]

Enhancement of Lipid Flip-Flop

Lipid flip-flop, the translocation of a lipid molecule from one leaflet of the bilayer to the other, is a slow process for most phospholipids due to the energetic barrier of moving a polar headgroup through the hydrophobic core of the membrane. However, the presence of LPE can facilitate this process. The conical shape of LPE can create transient defects or pores in the membrane, lowering the energy barrier for lipid translocation.[13][14] This enhanced flip-flop can have significant physiological consequences, including the dissipation of lipid asymmetry, which is crucial for many cellular functions.

Quantitative Data on the Biophysical Effects of LPE

While the qualitative effects of lysophospholipids on membrane structure are well-documented, specific quantitative data for LPE are still emerging. The following table summarizes the expected trends based on studies of similar lysophospholipids and molecular dynamics simulations. Further experimental validation is needed to populate this table with precise values for various LPE species and membrane compositions.

| Membrane Property | Effect of Increasing LPE Concentration | Method of Measurement |

| Bilayer Thickness | Decrease | Small-Angle X-ray Scattering (SAXS), Molecular Dynamics (MD) Simulations |

| Membrane Curvature | Induces Positive Curvature | SAXS, Cryo-Electron Microscopy, MD Simulations |

| Phase Transition (Tm) | Decrease and Broadening of Transition | Differential Scanning Calorimetry (DSC) |

| Lipid Flip-Flop Rate | Increase | Dithionite Reduction Assay, Fluorescence Self-Quenching Assay, SANS |

| Surface Pressure (Monolayer) | Increase at a given area | Langmuir Trough |

LPE in Cellular Signaling

Beyond its structural role, LPE is a bioactive lipid that functions as an extracellular signaling molecule by binding to and activating specific G-protein coupled receptors (GPCRs). This interaction triggers intracellular signaling cascades that regulate a variety of cellular responses.

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is a central signaling pathway that controls cell proliferation, differentiation, and survival.[15] Studies have shown that various LPE species, including 16:0, 18:0, and 18:1 LPE, can activate the MAPK/ERK1/2 pathway in different cell types.[1] This activation is often mediated by GPCRs, with evidence pointing to the involvement of both Gq/11 and Gi/o proteins.[1]

The general workflow for the LPE-induced MAPK/ERK signaling pathway can be visualized as follows:

References

- 1. Insights into lysophosphatidylserine recognition and Gα12/13-coupling specificity of P2Y10 [ouci.dntb.gov.ua]

- 2. Inhibition of Ras/Raf/MEK/ERK Pathway Signaling by a Stress-induced Phospho-regulatory Circuit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. mdpi.com [mdpi.com]

- 5. Molecular Simulation Study of Structural and Dynamic Properties of Mixed DPPC/DPPE Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Dynamics Simulations of Phospholipid Bilayers with Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Choice of LC-MS Methods for the Absolute Quantification of Drug-Metabolizing Enzymes and Transporters in Human Tissue: a Comparative Cost Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lysophosphatidylserine receptor P2Y10: A G protein-coupled receptor that mediates eosinophil degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dithionite quenching rate measurement of the inside-outside membrane bilayer distribution of 7-nitrobenz-2-oxa-1,3-diazol-4-yl-labeled phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hitachi-hightech.com [hitachi-hightech.com]

- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 13. researchgate.net [researchgate.net]

- 14. Flip-Flop of Phospholipids in Proteoliposomes Reconstituted from Detergent Extract of Chloroplast Membranes: Kinetics and Phospholipid Specificity | PLOS One [journals.plos.org]

- 15. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 16:0 Lyso-PE Biosynthesis and Metabolism in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biosynthesis, metabolism, and cellular functions of 1-palmitoyl-sn-glycero-3-phosphoethanolamine (16:0 Lyso-PE), a key lysophospholipid in mammalian cells. We delve into the enzymatic pathways governing its formation and degradation, its role in cellular signaling, and detailed methodologies for its study.

Introduction to 16:0 Lyso-PE

Lysophosphatidylethanolamines (LPEs) are minor but biologically active lipid components of cell membranes, generated from the hydrolysis of phosphatidylethanolamine (PE).[1][2] 16:0 Lyso-PE, which contains a palmitic acid at the sn-1 position, is one of the common species of LPE.[3] It is involved in various cellular processes, including cell migration, intracellular calcium signaling, and the regulation of metabolic pathways.[1][4] Understanding the intricate mechanisms of 16:0 Lyso-PE biosynthesis and metabolism is crucial for elucidating its physiological and pathological roles, and for identifying potential therapeutic targets in diseases such as cancer and inflammatory disorders.[5][6]

Biosynthesis of 16:0 Lyso-PE

The primary route for the biosynthesis of 16:0 Lyso-PE in mammalian cells is the hydrolysis of PE containing a palmitoyl group at the sn-1 or sn-2 position, a reaction catalyzed by phospholipase A2 (PLA2) enzymes.

The Role of Phospholipase A2 (PLA2)

The superfamily of PLA2 enzymes catalyzes the hydrolysis of the sn-2 fatty acyl bond of glycerophospholipids, producing a free fatty acid and a lysophospholipid.[7] The generation of 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (1-16:0 Lyso-PE) specifically results from the action of PLA2 on PE species containing palmitic acid at the sn-1 position and another fatty acid at the sn-2 position. Conversely, PLA1 activity would hydrolyze the sn-1 position to yield a 2-acyl-lyso-PE.

Several major groups of PLA2s are involved in cellular lipid metabolism:

-

Cytosolic PLA2 (cPLA2): The Group IVA cPLA2 (cPLA2α) is a key enzyme in releasing arachidonic acid for eicosanoid synthesis. Studies in macrophages have shown that another cytosolic PLA2, the calcium-independent Group VIA PLA2 (iPLA2β), appears to specifically target phospholipids with palmitic acid (16:0) at the sn-1 position, leading to the generation of 16:0 lysophosphatidylcholine (LPC).[8] It is plausible that iPLA2β also acts on 16:0-containing PE to produce 16:0 Lyso-PE.

-

Secreted PLA2 (sPLA2): The sPLA2 family consists of several isoforms that are secreted into the extracellular space. These enzymes are implicated in inflammatory conditions and can hydrolyze phospholipids in the outer leaflet of the plasma membrane and on lipoproteins.[7][9] Elevated levels of sPLA2-IIA have been observed in severe COVID-19, associated with increased levels of lyso-PE.[9]

Metabolism of 16:0 Lyso-PE

Once formed, 16:0 Lyso-PE can undergo several metabolic fates, including reacylation back to PE, or degradation to glycerophosphoethanolamine.

Reacylation by Lysophosphatidylethanolamine Acyltransferases (LPEATs)

The reacylation of 16:0 Lyso-PE to form PE is a crucial step in the Lands' cycle of phospholipid remodeling. This reaction is catalyzed by a family of enzymes known as lysophospholipid acyltransferases (LPLATs), with a subset showing specificity for LPE (LPEATs). Several members of the Membrane-Bound O-Acyltransferase (MBOAT) family have been identified as key LPEATs in mammalian cells.

-

LPEAT1 (MBOAT1): This enzyme exhibits LPEAT activity and in some neuronal cell models, its activity increases with 16:0-CoA as an acyl donor during differentiation.[10]

-

LPCAT3 (MBOAT5): While named for its activity on lysophosphatidylcholine, LPCAT3 also demonstrates significant LPEAT and lysophosphatidylserine acyltransferase (LPSAT) activities.[11] It shows a preference for polyunsaturated acyl-CoAs but can also utilize saturated ones.

-

LPCAT4 (MBOAT2): This enzyme also possesses both LPCAT and LPEAT activity.[12]

Degradation by Lysophospholipases

16:0 Lyso-PE can be further metabolized through the removal of its remaining fatty acid by lysophospholipases, yielding glycerophosphoethanolamine and a free fatty acid. Additionally, a lysophospholipase D (lysoPLD) activity can cleave the phosphodiester bond.

-

Lysosomal Degradation: Lysosomes contain acid lipases that can degrade phospholipids and lysophospholipids.[13] The initial degradation is often catalyzed by a phospholipase A1 followed by a lysophospholipase.[14]

-

Glycerophosphodiester Phosphodiesterases (GDEs): Some members of the GDE family, such as GDE4 and GDE7, have been shown to possess lysoPLD activity, converting lysophospholipids to lysophosphatidic acid (LPA).[1][15][16] While their primary substrates are often described as lysophosphatidylcholine, they may also act on other lysophospholipids. LPE can act as an inhibitor of GDE4 and GDE7 activity.[11]

Signaling Functions of 16:0 Lyso-PE

LPEs, including the 16:0 species, act as signaling molecules by activating specific G-protein coupled receptors (GPCRs), leading to downstream cellular responses.[1]

G-Protein Coupled Receptor Activation

Several GPCRs have been implicated in mediating the effects of LPEs:

-

LPA Receptors: In some neuronal cell lines, LPE has been shown to increase intracellular calcium concentrations by acting through the LPA1 receptor.[17][12] This suggests a potential cross-talk between LPE and LPA signaling pathways.

-

GPR119: This receptor is expressed in pancreatic β-cells and intestinal L-cells and is a target for the treatment of type 2 diabetes and obesity.[18] While oleoylethanolamide (OEA) is a well-characterized endogenous ligand, some lysophospholipids, including lysophosphatidylcholine, are also known to activate GPR119.[13][14] The role of 16:0 Lyso-PE at this receptor requires further investigation.

Intracellular Calcium Mobilization

A common downstream effect of LPE signaling is the mobilization of intracellular calcium ([Ca2+]i). This can occur through a Gi/o protein-coupled pathway that involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and the subsequent release of Ca2+ from the endoplasmic reticulum.[17][12]

Quantitative Data on 16:0 Lyso-PE

The concentration of 16:0 Lyso-PE can vary significantly between different cell types and tissues. The following table summarizes available data, though it should be noted that this is an area of active research and values can be influenced by experimental conditions.

| Sample Type | 16:0 Lyso-PE Concentration | Notes | Reference |

| Human Plasma | Qualitative detection | Levels may be altered in disease states such as laryngeal cancer. | [5] |

| Mouse Liver (Obese) | Qualitative detection | Levels of various lysophospholipids are altered in obesity. | [19] |

| Human Cancer Cell Lines (e.g., SKOV3, MDA-MB-231) | Present, functional effects observed | Specific concentrations not consistently reported, but sufficient to induce migration and Ca2+ signaling. | [1][4] |

| Rat Tissues (Kidney, Muscle, Heart, Adipose, Liver) | LPE(P-16:0) is an abundant ether-linked species. | Acyl-linked 16:0 Lyso-PE is also present. | [2] |

| RAW 264.7 Macrophages | Detected by LC-MS/MS | Levels can be modulated by inflammatory stimuli. | [8] |

Experimental Protocols

Quantification of 16:0 Lyso-PE by LC-MS/MS

This protocol outlines a general workflow for the extraction and quantification of 16:0 Lyso-PE from mammalian cells or tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Homogenizer

-

Glass centrifuge tubes

-

Chloroform, Methanol, Water (HPLC grade)

-

Internal standard (e.g., 17:0-LPE or d31-16:0-LPE)

-

Nitrogen evaporator

-

LC-MS/MS system with a suitable C18 column

Procedure:

-

Sample Preparation: Homogenize cell pellets or tissue samples in a suitable buffer on ice.

-

Internal Standard Addition: Add a known amount of the internal standard to the homogenate.

-

Lipid Extraction (Bligh-Dyer Method):

-

Add chloroform and methanol to the homogenate to achieve a final ratio of 1:2:0.8 (chloroform:methanol:water, v/v/v).

-

Vortex thoroughly and incubate on ice for 15-30 minutes.

-

Add chloroform and water to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water, v/v/v).

-

Vortex and centrifuge to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

-

Drying and Reconstitution:

-

Dry the collected organic phase under a stream of nitrogen.

-

Reconstitute the lipid extract in a solvent compatible with your LC system (e.g., methanol/chloroform).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Use a suitable gradient of mobile phases to separate the lipids on the C18 column.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for 16:0 Lyso-PE and the internal standard.

-

-

Quantification:

-

Generate a standard curve using known concentrations of 16:0 Lyso-PE.

-

Calculate the concentration of 16:0 Lyso-PE in the sample by comparing its peak area to that of the internal standard and the standard curve.

-

Phospholipase A2 (PLA2) Activity Assay

This protocol describes a method to measure PLA2 activity using a commercially available fluorescent substrate.

Materials:

-

EnzChek® Phospholipase A2 Assay Kit (or similar)

-

Fluorescence microplate reader

-

Purified PLA2 enzyme or cell/tissue lysate

-

PLA2 reaction buffer

Procedure:

-

Substrate Preparation: Prepare the fluorescently labeled phospholipid substrate according to the manufacturer's instructions. This typically involves creating liposomes containing the substrate.

-

Sample Preparation: Prepare serial dilutions of the PLA2 standard and the experimental samples (e.g., cell lysates) in the reaction buffer.

-

Assay:

-

Pipette the standards and samples into the wells of a microplate.

-

Initiate the reaction by adding the substrate-liposome mix to each well.

-

Incubate the plate at the recommended temperature (e.g., 25°C or 37°C).

-

-

Measurement:

-

Measure the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths. The hydrolysis of the substrate by PLA2 results in the release of a fluorescent fatty acid.

-

-

Data Analysis:

-

Calculate the rate of the reaction from the linear portion of the fluorescence versus time curve.

-

Determine the PLA2 activity in the samples by comparing their reaction rates to the standard curve.

-

Lysophosphatidylethanolamine Acyltransferase (LPEAT) Activity Assay

This protocol outlines a method to measure LPEAT activity in microsomal fractions from mammalian cells using a radiolabeled acyl-CoA.[20]

Materials:

-

Microsomal fraction from mammalian cells

-

16:0 Lyso-PE

-

[14C]-labeled Acyl-CoA (e.g., [14C]16:0-CoA or [14C]18:1-CoA)

-

Reaction buffer (e.g., Tris-HCl with EDTA)

-

Scintillation counter and scintillation fluid

-

TLC plates and developing chamber

-

Chloroform, Methanol

Procedure:

-

Microsome Preparation: Isolate microsomes from cultured cells or tissues by differential centrifugation.

-

Reaction Mixture: Prepare a reaction mixture containing the reaction buffer, a known amount of microsomal protein, and 16:0 Lyso-PE.

-

Initiate Reaction: Start the reaction by adding the [14C]-labeled acyl-CoA.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop Reaction and Lipid Extraction: Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.

-

TLC Separation:

-

Spot the lipid extract onto a TLC plate.

-

Develop the TLC plate in a suitable solvent system to separate the PE product from the unreacted substrates.

-

-

Quantification:

-

Scrape the spot corresponding to PE from the TLC plate into a scintillation vial.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the LPEAT activity based on the amount of radioactivity incorporated into PE over time.

-

Conclusion

16:0 Lyso-PE is a multifaceted lysophospholipid with important roles in both the structural integrity of cell membranes and in cellular signaling. Its levels are tightly regulated by a balance between its synthesis by PLA2 enzymes and its metabolism through reacylation by LPEATs or degradation. Dysregulation of these pathways can have significant implications for cellular function and may contribute to the pathogenesis of various diseases. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the complex biology of 16:0 Lyso-PE and to explore its potential as a biomarker and therapeutic target.

References

- 1. New members of the mammalian glycerophosphodiester phosphodiesterase family: GDE4 and GDE7 produce lysophosphatidic acid by lysophospholipase D activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Lipidomics Reveals a Tissue-Specific Fingerprint [frontiersin.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. echelon-inc.com [echelon-inc.com]

- 5. Lipidomics Identified Lyso-Phosphatidylcholine and Phosphatidylethanolamine as Potential Biomarkers for Diagnosis of Laryngeal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lysophosphatidylcholine inhibits lung cancer cell proliferation by regulating fatty acid metabolism enzyme long‐chain acyl‐coenzyme A synthase 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biology of Secretory Phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. medrxiv.org [medrxiv.org]

- 10. ovid.com [ovid.com]

- 11. Development of a selective fluorescence-based enzyme assay for glycerophosphodiesterase family members GDE4 and GDE7 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Calcium Signaling of Lysophosphatidylethanolamine through LPA1 in Human SH-SY5Y Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. guidetopharmacology.org [guidetopharmacology.org]

- 14. GPR119 Is Essential for Oleoylethanolamide-Induced Glucagon-Like Peptide-1 Secretion From the Intestinal Enteroendocrine L-Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Characterization of Lysophospholipase D Activity in Mammalian Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Lysophosphatidylethanolamine increases intracellular Ca(2+) through LPA(1) in PC-12 neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Comprehensive and quantitative analysis of lysophospholipid molecular species present in obese mouse liver by shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pnas.org [pnas.org]

Physiological Concentration and Analysis of 16:0 Lyso-PE in Human Plasma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the physiological concentration of 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (16:0 Lyso-PE) in human plasma. It details the analytical methodologies for its quantification, summarizes available concentration data, and explores its potential role in cellular signaling.

Core Findings: Quantitative Data on 16:0 Lyso-PE in Human Plasma

The precise physiological concentration of 16:0 Lyso-PE in the plasma of healthy human adults remains an area of active investigation. While several studies have quantified lysophosphatidylethanolamines (Lyso-PEs), specific concentration ranges for the 16:0 species in a healthy adult cohort are not yet firmly established. The Human Metabolome Database (HMDB) currently lists the normal concentration of LysoPE(16:0/0:0) as "Not Available".[1]

However, data from a study on a pediatric population provides some insight. In a cohort of Japanese preadolescent children, the median total Lyso-PE concentration was 11.53 pmol/μL for boys and 11.00 pmol/μL for girls. This study also observed a reduction in the relative abundance of 16:0 Lyso-PE in overweight children compared to those of a normal weight, though it did not report a specific baseline concentration for the 16:0 species in the healthy control group.

Another investigation involving healthy human subjects and patients with non-alcoholic fatty liver disease (NAFLD) provided data on various Lyso-PE species. While this study offers valuable comparative data, it does not explicitly state the mean or median concentration of 16:0 Lyso-PE in the healthy control group, instead focusing on relative changes between cohorts.

The following table summarizes the available quantitative data for Lyso-PEs in human plasma. It is important to note the limited data specifically for 16:0 Lyso-PE in healthy adults.

| Analyte | Population | Sample Size (n) | Concentration (Median) | Method | Reference |

| Total Lyso-PE | Preadolescent Boys | 181 | 11.53 pmol/μL | LC-MS/MS | |

| Total Lyso-PE | Preadolescent Girls | 161 | 11.00 pmol/μL | LC-MS/MS | |

| 16:0 Lyso-PE | Healthy Adults | - | Not Reported | LC-MS/MS | - |

Experimental Protocol for the Quantification of 16:0 Lyso-PE in Human Plasma

The quantification of 16:0 Lyso-PE in human plasma is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. Below is a synthesized, detailed methodology based on established protocols.[2][3][4][5][6]

Sample Collection and Preparation

-

Blood Collection: Whole blood should be collected in tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Separation: Plasma is separated from blood cells by centrifugation at a low speed (e.g., 1,500 x g) for 15 minutes at 4°C.

-

Storage: The resulting plasma supernatant should be immediately stored at -80°C until analysis to prevent lipid degradation.

Lipid Extraction

A liquid-liquid extraction method, such as the Folch or Bligh-Dyer procedure, is employed to isolate lipids from the plasma matrix.

-

Internal Standard: Prior to extraction, an appropriate internal standard (IS), such as a deuterated or odd-chain Lyso-PE (e.g., 17:0 Lyso-PE), should be added to the plasma sample to correct for extraction inefficiency and matrix effects.

-

Solvent Addition: A mixture of chloroform and methanol (typically 2:1, v/v) is added to the plasma sample.

-

Vortexing and Centrifugation: The mixture is vortexed thoroughly to ensure complete mixing and then centrifuged to separate the organic and aqueous phases.

-

Collection of Organic Layer: The lower organic phase, containing the lipids, is carefully collected.

-

Drying: The solvent is evaporated under a stream of nitrogen gas or by vacuum centrifugation.

-

Reconstitution: The dried lipid extract is reconstituted in a suitable solvent, such as methanol or a mixture of methanol and acetonitrile, for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used for the separation of Lyso-PE species.

-

Mobile Phases: The mobile phases usually consist of a mixture of water, acetonitrile, and/or isopropanol, often with additives like formic acid or ammonium formate to improve ionization efficiency.

-

Gradient Elution: A gradient elution program is employed to separate the different lipid species based on their hydrophobicity.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) is the most common ionization technique used for Lyso-PE analysis, typically in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves selecting the precursor ion of 16:0 Lyso-PE and a specific product ion generated by collision-induced dissociation (CID). The transition for 16:0 Lyso-PE is typically m/z 454.3 → 141.1.

-

Data Analysis: The concentration of 16:0 Lyso-PE in the sample is determined by comparing the peak area of the analyte to that of the internal standard and using a calibration curve generated with known concentrations of a 16:0 Lyso-PE standard.

-

Signaling Pathways of 16:0 Lyso-PE

Lysophospholipids, including Lyso-PEs, are recognized as important signaling molecules that can exert their effects by activating specific G protein-coupled receptors (GPCRs).[7] While the signaling pathways of 16:0 Lyso-PE are not fully elucidated, evidence suggests its involvement in pathways that regulate key cellular processes.

One proposed mechanism involves the activation of the lysophosphatidic acid receptor 1 (LPA1), a GPCR.[7] This interaction can initiate a downstream signaling cascade, as depicted in the following diagram.

References

- 1. Human Metabolome Database: Showing metabocard for LysoPE(16:0/0:0) (HMDB0011503) [hmdb.ca]

- 2. Determination of plasma lysophosphatidylethanolamines (lyso-PE) by LC-MS/MS revealed a possible relation between obesity and lyso-PE in Japanese preadolescent children: The Hokkaido study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.yonsei.ac.kr [chem.yonsei.ac.kr]

- 4. oatext.com [oatext.com]

- 5. researchgate.net [researchgate.net]

- 6. A UPLC-MRM-MS method for comprehensive profiling of Amadori compound-modified phosphatidylethanolamines in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Calcium Signaling of Lysophosphatidylethanolamine through LPA1 in Human SH-SY5Y Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Ubiquitous Presence of 16:0 Lyso-PE: A Technical Guide to its Natural Occurrence and Analysis in Plant and Animal Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylethanolamine (LPE) with a palmitoyl (16:0) acyl chain, officially known as 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (16:0 Lyso-PE), is a naturally occurring lysophospholipid. It is a minor yet vital component of cell membranes in both plant and animal kingdoms.[1] Generated through the enzymatic hydrolysis of phosphatidylethanolamine (PE) by phospholipase A2 (PLA2), 16:0 Lyso-PE is not merely a metabolic intermediate but also a signaling molecule involved in a myriad of physiological processes.[1][2] In plants, it has been implicated in growth regulation, senescence, and immune responses, while in animals, it plays roles in inflammation, cell migration, and neurotransmission.[3][4][5]

This in-depth technical guide provides a comprehensive overview of the natural occurrence of 16:0 Lyso-PE in plant and animal tissues. It summarizes quantitative data, details experimental protocols for its analysis, and visualizes its known signaling pathways to support researchers, scientists, and drug development professionals in their understanding and investigation of this multifaceted lipid mediator.

Quantitative Occurrence of 16:0 Lyso-PE

The concentration of 16:0 Lyso-PE varies significantly across different tissues and organisms, and is often influenced by physiological or pathological conditions. The following tables summarize the available quantitative data for 16:0 Lyso-PE in various animal and plant tissues.

Animal Tissues

| Tissue/Fluid | Species | Condition | Concentration | Reference |

| Plasma | Human | Healthy | Not explicitly quantified for 16:0, but total Lyso-PE is ~11-12 pmol/μL. A reduction of Lyso-PE 16:0 is seen in overweight children. | [6] |

| Serum | Human | Healthy | Not explicitly quantified for 16:0, but total Lyso-PE is 18.030 ± 3.832 nmol/mL. | [7] |

| Serum | Human | Non-alcoholic fatty liver disease (NAFLD) | Significantly decreased compared to healthy subjects. | [7] |

| Brain (Prefrontal Cortex) | Human | Schizophrenia vs. Control | Relative intensity measured, no absolute quantification provided. | [8] |

| Brain (Superior Temporal Gyrus) | Human | Schizophrenia vs. Control | Relative intensity measured, no absolute quantification provided. | [8] |

| Lungs | Mouse | Mild Influenza Infection | Elevated levels observed in metabolomic analysis. | [5] |

Plant Tissues

Quantitative data for 16:0 Lyso-PE in plant tissues is less abundant and often presented as relative changes under specific conditions rather than absolute concentrations.

| Tissue | Species | Condition | Relative Abundance/Change | Reference |

| Leaves | Begonia grandis | Heat Stress (45°C, 2h) | Significantly decreased. | [9] |

| Leaves | Camelina sativa | Normal Growth | Palmitic acid (16:0) is a dominant fatty acid at the sn-1 position of PE (60%) and also present at the sn-2 position (10%), suggesting its presence in Lyso-PE. | [9] |

| Roots (Division Zone) | Triticum aestivum (Wheat) | Cold Stress | Significantly higher in cold-tolerant variety compared to cold-sensitive variety. | [10] |

| Leaves | Glycine max (Soybean) | Salt Stress | Lyso-PE species were detected, but specific changes for 16:0 Lyso-PE were not detailed. | [11] |

Experimental Protocols

The accurate quantification of 16:0 Lyso-PE necessitates robust experimental protocols, primarily involving lipid extraction followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Lipid Extraction from Biological Samples

A common method for extracting lysophospholipids, which are more hydrophilic than their diacyl counterparts, is a modified Bligh-Dyer method or a single-phase extraction using methanol.

Methanol (MeOH) Extraction Method for Plasma/Serum: [1][2]

-

Sample Preparation: To 10 µL of plasma or serum, add 150 µL of methanol (MeOH) containing a suitable internal standard (e.g., a deuterated or odd-chain Lyso-PE).

-

Vortexing and Incubation: Vortex the mixture thoroughly and incubate on ice for 10 minutes to precipitate proteins.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 5 minutes at room temperature.

-

Supernatant Collection: Carefully collect the supernatant for direct injection into the LC-MS/MS system or for further processing.

Chloroform/Methanol/Water Extraction for Tissues:

-

Homogenization: Homogenize the tissue sample in a mixture of chloroform:methanol (1:2, v/v).

-

Phase Separation: Add chloroform and water to the homogenate to achieve a final ratio of chloroform:methanol:water of approximately 2:2:1.8, which induces phase separation.

-

Lipid Phase Collection: Centrifuge to separate the phases. The lower organic phase, containing the lipids, is carefully collected.

-

Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.

Quantification by LC-MS/MS

LC-MS/MS is the gold standard for the sensitive and specific quantification of 16:0 Lyso-PE.

-

Liquid Chromatography (LC): Reverse-phase chromatography is typically employed to separate 16:0 Lyso-PE from other lipid species. A C18 column is commonly used with a gradient elution of mobile phases consisting of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid and ammonium formate to improve ionization.

-

Tandem Mass Spectrometry (MS/MS): Electrospray ionization (ESI) in positive or negative ion mode is used. Quantification is achieved using multiple reaction monitoring (MRM) or selected reaction monitoring (SRM). The precursor ion for 16:0 Lyso-PE (m/z 454.3 for [M+H]⁺) is selected and fragmented, and a specific product ion is monitored for quantification. The use of a stable isotope-labeled internal standard is crucial for accurate quantification.

Signaling Pathways and Experimental Workflows

Signaling Pathways

16:0 Lyso-PE is an active signaling molecule. The following diagrams illustrate its proposed signaling pathways in animal and plant cells.

// Nodes PLA2 [label="Phospholipase A2\n(PLA2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PE [label="Phosphatidylethanolamine (PE)\n(with 16:0 acyl chain)", fillcolor="#F1F3F4", fontcolor="#202124"]; LysoPE [label="16:0 Lyso-PE", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GPCR [label="G-Protein Coupled Receptor\n(e.g., G2A, LPA1)", fillcolor="#FBBC05", fontcolor="#202124"]; G_protein [label="G-protein\n(Gq/11 or Gi/o)", fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#34A853", fontcolor="#FFFFFF"]; DAG [label="DAG", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ca_release [label="Intracellular Ca2+\nRelease", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPK_pathway [label="MAPK/ERK\nPathway Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cellular_responses [label="Cellular Responses\n(e.g., Migration, Proliferation)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges PE -> PLA2 [label=" hydrolysis", fontcolor="#202124"]; PLA2 -> LysoPE [fontcolor="#202124"]; LysoPE -> GPCR [label=" binds to", fontcolor="#202124"]; GPCR -> G_protein [label=" activates", fontcolor="#202124"]; G_protein -> PLC [label=" activates", fontcolor="#202124"]; PLC -> PIP2 [label=" hydrolyzes", fontcolor="#202124"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca_release; G_protein -> MAPK_pathway [label=" activates", fontcolor="#202124"]; Ca_release -> Cellular_responses; MAPK_pathway -> Cellular_responses;

// Invisible edges for alignment edge [style=invis]; IP3 -> DAG; }

Caption: 16:0 Lyso-PE signaling in animal cells.// Nodes PE [label="Phosphatidylethanolamine (PE)\n(with 16:0 acyl chain)", fillcolor="#F1F3F4", fontcolor="#202124"]; PLA2 [label="Phospholipase A2\n(PLA2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LysoPE [label="16:0 Lyso-PE\n(exogenous or endogenous)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SA_biosynthesis [label="Salicylic Acid (SA)\nBiosynthesis Genes", fillcolor="#34A853", fontcolor="#FFFFFF"]; SA_signaling [label="SA Signaling\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; ROS_production [label="Reactive Oxygen Species (ROS)\nProduction (e.g., H2O2)", fillcolor="#FBBC05", fontcolor="#202124"]; Immune_response [label="Plant Immune Response\n(e.g., resistance to pathogens)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Senescence_delay [label="Senescence Delay", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges PE -> PLA2 [label=" hydrolysis", fontcolor="#202124"]; PLA2 -> LysoPE [fontcolor="#202124"]; LysoPE -> SA_biosynthesis [label=" induces expression of", fontcolor="#202124"]; LysoPE -> ROS_production [label=" promotes", fontcolor="#202124"]; SA_biosynthesis -> SA_signaling [label=" leads to", fontcolor="#202124"]; SA_signaling -> Immune_response [label=" activates", fontcolor="#202124"]; ROS_production -> SA_biosynthesis [label=" feedback loop", fontcolor="#202124"]; SA_signaling -> Senescence_delay [label=" contributes to", fontcolor="#202124"]; }

Caption: 16:0 Lyso-PE signaling in plant cells.Experimental Workflow

The following diagram outlines a typical experimental workflow for the quantification of 16:0 Lyso-PE from biological samples.

// Nodes Sample [label="Biological Sample\n(Tissue or Biofluid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Lipid Extraction\n(e.g., Methanol or Bligh-Dyer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Internal_Standard [label="Addition of Internal Standard\n(e.g., Deuterated 16:0 Lyso-PE)", fillcolor="#FBBC05", fontcolor="#202124"]; LC_Separation [label="LC Separation\n(Reverse Phase C18)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MS_Detection [label="MS/MS Detection\n(ESI, MRM/SRM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis and Quantification", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Result [label="Concentration of\n16:0 Lyso-PE", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Sample -> Internal_Standard; Internal_Standard -> Extraction; Extraction -> LC_Separation; LC_Separation -> MS_Detection; MS_Detection -> Data_Analysis; Data_Analysis -> Result; }

Caption: Workflow for 16:0 Lyso-PE quantification.Conclusion

16:0 Lyso-PE is a ubiquitous and functionally significant lysophospholipid in both plant and animal systems. While its role as a signaling molecule is increasingly recognized, further research is needed to fully elucidate its mechanisms of action and to establish a more comprehensive quantitative understanding of its distribution in various tissues under different physiological and pathological states. The methodologies and data presented in this guide provide a solid foundation for researchers to delve deeper into the biology of 16:0 Lyso-PE, paving the way for potential therapeutic and biotechnological applications.

References

- 1. 16:0 LysoPE (LPE) - Echelon Biosciences [echelon-inc.com]

- 2. Phospholipase A2 and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lyso-phosphatidylethanolamine primes the plant immune system and promotes basal resistance against hemibiotrophic pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lysophosphatidylethanolamine - Wikipedia [en.wikipedia.org]

- 5. Action and Signaling of Lysophosphatidylethanolamine in MDA-MB-231 Breast Cancer Cells [biomolther.org]

- 6. Phospholipase A2 structure/function, mechanism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Plant growth promotion by 18:0-lyso-phosphatidylethanolamine involves senescence delay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human Metabolome Database: Showing metabocard for LysoPE(0:0/16:0) (HMDB0011473) [hmdb.ca]

- 9. LPEATs Tailor Plant Phospholipid Composition through Adjusting Substrate Preferences to Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Galactolipid and Phospholipid Profile and Proteome Alterations in Soybean Leaves at the Onset of Salt Stress [frontiersin.org]

Enzymatic Synthesis of 1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic synthesis of 1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (1-Palmitoyl-2-lyso-PE), a crucial lysophospholipid in various biological processes. This document details the primary enzymatic routes, offers comprehensive experimental protocols, presents quantitative data for comparison, and visualizes the key pathways and workflows.

Introduction

1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine, a member of the lysophosphatidylethanolamine (LPE) class of lipids, is a signaling molecule involved in diverse physiological and pathological processes.[1][2] The precise and efficient synthesis of specific LPE species like 1-Palmitoyl-2-lyso-PE is paramount for research in areas such as membrane chemistry, biochemistry, and drug development.[3] Enzymatic synthesis offers significant advantages over chemical methods, including high specificity, milder reaction conditions, and often simpler purification procedures.[3] This guide focuses on the two primary enzymatic strategies for producing 1-Palmitoyl-2-lyso-PE: the hydrolysis of a diacyl-phosphatidylethanolamine precursor and the acylation of a glycerophosphoethanolamine backbone.

Enzymatic Synthesis Strategies

The enzymatic production of 1-Palmitoyl-2-lyso-PE can be broadly categorized into two main approaches:

-

Hydrolysis of Diacyl Phospholipids: This is the most common method and relies on the regioselective hydrolysis of a diacyl phosphatidylethanolamine at the sn-2 position.

-

Acylation of Glycerophosphoethanolamine: This approach involves the specific acylation of the sn-1 position of the glycerol backbone of sn-glycero-3-phosphoethanolamine.

Hydrolysis of 1-Palmitoyl-2-acyl-sn-glycero-3-phosphoethanolamine via Phospholipase A2 (PLA2)

Phospholipase A2 (PLA2) is a class of enzymes that specifically catalyzes the hydrolysis of the fatty acid at the sn-2 position of glycerophospholipids.[4][5] This specificity makes PLA2 an ideal biocatalyst for the synthesis of 2-lysophospholipids, including 1-Palmitoyl-2-lyso-PE. The reaction proceeds by incubating a suitable diacyl-phosphatidylethanolamine substrate, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine, with PLA2.

dot

Caption: Enzymatic hydrolysis of a diacyl-PE to 1-Palmitoyl-2-lyso-PE using PLA2.

Acylation of sn-glycero-3-phosphoethanolamine via Lipases

dot

Caption: Enzymatic acylation of GPE to synthesize 1-Palmitoyl-2-lyso-PE.

Quantitative Data Comparison

The following tables summarize quantitative data from studies on the enzymatic synthesis of lysophospholipids. While specific data for 1-Palmitoyl-2-lyso-PE is limited, the data for the closely related lysophosphatidylcholine (LPC) provides valuable insights into reaction efficiencies.

Table 1: Phospholipase A2-Catalyzed Hydrolysis

| Enzyme Source | Substrate | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Porcine Pancreas | 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine | Glycerol/Methanol | 40-50 | 24-72 | up to 87 | [6] |

| Bee Venom | 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine | Glycerol/Methanol | 40-50 | 24-72 | up to 50 | [6] |

| Crotalus atrox | Phosphatidylethanolamine | Not specified | Not specified | Not specified | High | [7] |

Table 2: Lipase-Catalyzed Acylation

| Enzyme | Substrate 1 | Substrate 2 | Solvent System | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |

| Rhizomucor miehei (immobilized) | Tripalmitin | Ethanol | Organic Solvent | Not specified | Not specified | up to 85 (for 2-monopalmitin) | [8] |

| Thermomyces lanuginosus (immobilized) | sn-Glycero-3-phosphatidylcholine | n-3 PUFA | Solvent-free | 45 | Not specified | High | [4] |

| Mucor miehei (Lipozyme IM20) | Tripalmitin | Aniline | Organic Solvents | 40 | 24 | 88.9 (for palmitanilide) | [9] |

Experimental Protocols

This section provides detailed methodologies for the enzymatic synthesis of 1-Palmitoyl-2-lyso-PE.

Method 1: Hydrolysis using Phospholipase A2

This protocol is adapted from general procedures for PLA2-catalyzed hydrolysis of phospholipids.[4]

Materials:

-

Substrate: 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE)

-

Enzyme: Phospholipase A2 from porcine pancreas or bee venom

-

Buffer: Tris-HCl buffer (pH 8.0) containing CaCl₂

-

Solvent for reaction: Diethyl ether or a biphasic system (e.g., ether/water)

-

Solvents for extraction: Chloroform, Methanol, Water

-

Solvents for purification: Acetonitrile, Methanol, Phosphoric Acid (for HPLC)[10] or Hexane, Methanol, Water (for solvent fractionation)[11]

Procedure:

-

Substrate Preparation: Dissolve a known amount of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine in diethyl ether.

-

Reaction Setup: In a reaction vessel, combine the substrate solution with the Tris-HCl buffer containing CaCl₂. The calcium ions are essential for the activity of most PLA2 enzymes.

-

Enzyme Addition: Add the Phospholipase A2 enzyme to the reaction mixture. The enzyme-to-substrate ratio should be optimized for efficient hydrolysis.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37-40°C) with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reaction Termination: After the desired level of hydrolysis is achieved (as determined by TLC), terminate the reaction by adding an EDTA solution to chelate the calcium ions or by acidifying the mixture.

-

Extraction: Extract the lipids from the reaction mixture using a Bligh-Dyer or Folch extraction method (chloroform:methanol:water).

-

Purification:

-

High-Performance Liquid Chromatography (HPLC): The extracted lipid mixture can be separated using a silica column with a mobile phase gradient of acetonitrile and methanol, with a small amount of phosphoric acid.[10]

-

Solvent Fractionation: Alternatively, impurities can be removed by treating the lysophospholipid mixture with a solvent system such as hexane:methanol:water.[11]

-

dot

Caption: General workflow for the enzymatic synthesis of 1-Palmitoyl-2-lyso-PE via hydrolysis.

Method 2: Acylation using Lipase

This protocol is based on general procedures for lipase-catalyzed acylation.[8]

Materials:

-

Substrates: sn-glycero-3-phosphoethanolamine (GPE) and Palmitic acid (or an activated form like palmitic anhydride or vinyl palmitate)

-

Enzyme: Immobilized lipase (e.g., Novozym 435 or Lipozyme RM IM)

-

Solvent: A suitable organic solvent with low water activity (e.g., hexane, toluene)

-

Molecular sieves (to maintain low water activity)

-

Solvents for purification: As described in Method 1.

Procedure:

-

Reaction Setup: In a reaction vessel, dissolve sn-glycero-3-phosphoethanolamine and palmitic acid in the organic solvent. Add molecular sieves to remove any residual water.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 40-50°C) with shaking or stirring.

-

Monitoring: Monitor the reaction progress by TLC or HPLC.

-

Enzyme Removal: Once the reaction is complete, remove the immobilized enzyme by filtration.

-

Purification: Purify the product from the reaction mixture using HPLC or solvent fractionation as described in Method 1.

Product Characterization

The identity and purity of the synthesized 1-Palmitoyl-2-lyso-PE should be confirmed using standard analytical techniques, including:

-

Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and regiochemistry of the acylation.

Conclusion

The enzymatic synthesis of 1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine provides a highly specific and efficient route to this important lysophospholipid. The choice between the hydrolytic pathway using Phospholipase A2 and the acylation pathway using lipases will depend on the availability of starting materials and the desired scale of the synthesis. The protocols and data presented in this guide offer a solid foundation for researchers and professionals to produce high-purity 1-Palmitoyl-2-lyso-PE for a wide range of applications in research and development. Further optimization of reaction conditions for specific enzyme-substrate combinations can lead to even higher yields and purity.

References

- 1. A large-scale purification of phosphatidylethanolamine, lysophosphatidylethanolamine, and phosphatidylethanolamine, and phosphatidylcholine by high performance liquid chromatography: a partial resolution of molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lysophosphatidylethanolamine - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Use of phospholipase A2 for the production of lysophospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phospholipase A2 Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Hydrolysis of phosphatidylethanolamine induced by nominally synthetic lysophosphoglycerides: methodological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Highly selective synthesis of 1,3-oleoyl-2-palmitoylglycerol by lipase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lipase-catalyzed synthesis of palmitanilide: Kinetic model and antimicrobial activity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Improved procedure for the separation of phospholipids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN1253578C - Method for preparing lysophosphatidylethanolamine - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Extraction of Lysophosphatidylethanolamines from Tissue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylethanolamines (LPEs) are a class of lysophospholipids derived from the partial hydrolysis of phosphatidylethanolamines.[1] These bioactive lipid mediators are involved in various physiological and pathological processes, including cell signaling and the activation of enzymes.[1] LPEs have been implicated in diverse cellular functions and are considered potential biomarkers for various diseases. Accurate and efficient extraction of LPEs from tissue samples is crucial for their quantification and subsequent analysis in research and drug development.

This document provides detailed protocols for three commonly used lipid extraction methods—Modified Folch, Bligh-Dyer, and Methyl-tert-butyl ether (MTBE)—and compares their effectiveness for the extraction of LPEs from tissue.

Comparison of Lipid Extraction Methods for Lysophosphatidylethanolamines

The choice of extraction method can significantly impact the recovery of LPEs, which are more hydrophilic than many other lipid classes. The following table summarizes the quantitative recovery of LPEs and other lipid classes from various tissue types using different extraction methods. The data indicates that while the Folch method generally provides high recovery rates, the MTBE method may result in lower yields for LPEs.[1][2]

| Extraction Method | Tissue Type | LPE Recovery (%) | Other Lysophospholipid Recovery (%) | Total Lipid Recovery (%) | Reference |

| Modified Folch | Myocardial | 97-100 (with modifications) | ~95 | High | [3] |

| Mouse Pancreas, Spleen, Brain | High (Implied) | High (Implied) | 85.2–109.7 | [2] | |

| Bligh-Dyer | Myocardial | 75-80 | 75-80 | Moderate | [3] |

| Marine Tissue (<2% lipid) | Not Specified | Not Specified | No significant difference from Folch | [4] | |

| Marine Tissue (>2% lipid) | Not Specified | Not Specified | Significantly lower than Folch | [4] | |

| MTBE | Mouse Plasma | 79.4 | Low (for LPC) | 49.6–110.5 | [1][2] |

| Human Brain | Comparable to Folch | Comparable to Folch | Comparable to Folch | [5] |

Experimental Workflow for LPE Extraction from Tissue

The following diagram illustrates a general experimental workflow for the extraction of LPEs from tissue samples, from sample preparation to the final lipid extract ready for analysis.

Caption: General workflow for LPE extraction from tissue.

Experimental Protocols

Modified Folch Method

The Folch method is considered a "gold standard" for lipid extraction.[6] This modified version is optimized for the recovery of lysophospholipids.[3]

Materials:

-

Chloroform

-

Methanol

-

0.9% NaCl solution or MS-grade water

-

Homogenizer

-

Centrifuge

-

Glass centrifuge tubes with Teflon-lined caps

Procedure:

-

Weigh approximately 100 mg of frozen tissue and place it in a glass homogenizer tube.

-